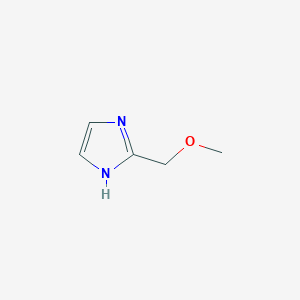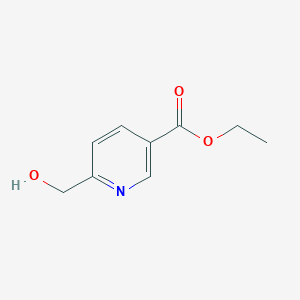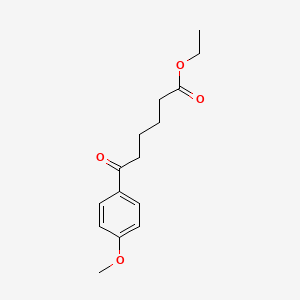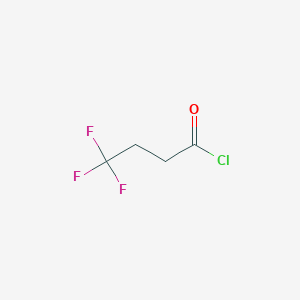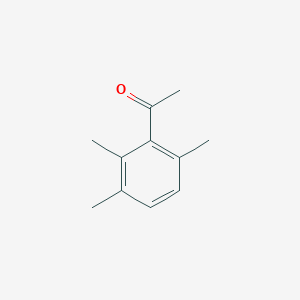
2,3,6-Trimethylacetophenone
Descripción general
Descripción
2,3,6-Trimethylacetophenone, also known as 2-Acetylmesitylene, is a chemical compound with the molecular formula C11H14O and a molecular weight of 162.23 . It is used in laboratory settings and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of 2,3,6-Trimethylacetophenone consists of a benzene ring with three methyl groups and an acetophenone group attached. The InChI code for this compound is 1S/C11H14O/c1-7-5-6-8(2)11(9(7)3)10(4)12/h5-6H,1-4H3 .Physical And Chemical Properties Analysis
2,3,6-Trimethylacetophenone has a molecular weight of 162.23 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Oxidation Behavior
2,3,6-Trimethylacetophenone has been explored for its potential in synthesizing novel antioxidants and stabilizers. For instance, its derivative, 2,4,5,7,8-Pentamethyl-4H-1,3-benzodioxin-6-ol, exhibits unique oxidation behavior, contributing insights into the chemistry of tocopherols and natural vitamin E metabolites. This study demonstrates the compound's role in synthesizing multifunctional antioxidants through complex oxidation pathways involving water-dependent mechanisms (Rosenau et al., 2002).
Polymerisation Catalyst
Another application is found in polymer science, where 2',4',6'-Trimethylacetophenone is used to create highly syndioselective enolate complexes for the living polymerization of methyl methacrylate. This illustrates the compound's utility as a catalyst, providing precise control over polymer structure and properties (Dove et al., 2002).
Enzymatic Reduction Studies
In biochemical pharmacology, studies on the enzymatic reduction of oximes to imines using 2,3,6-Trimethylacetophenone derivatives reveal oxygen-insensitive pathways. This research contributes to understanding liver metabolism and potentially aids in the development of new therapeutic agents (Heberling et al., 2006).
Antibacterial and Antibiotic Modulation
Recent studies demonstrate the direct antibacterial activity and antibiotic resistance modulation of chalcones derived from 2,3,6-Trimethylacetophenone. This application is particularly relevant in addressing the challenge of multidrug-resistant bacterial strains, highlighting the compound's potential in developing new antibacterial strategies (Freitas et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a derivative of acetophenone, which is a simple aromatic ketone . The targets of this compound could be diverse and depend on the specific context of its use.
Mode of Action
The mode of action of 2,3,6-Trimethylacetophenone is not well-understood due to the lack of research in this area. As a derivative of acetophenone, it may share some of the properties of its parent compound. The presence of three methyl groups could significantly alter its interactions with biological targets .
Pharmacokinetics
Given its chemical structure, it is likely to be lipophilic, which could influence its absorption and distribution within the body .
Propiedades
IUPAC Name |
1-(2,3,6-trimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-7-5-6-8(2)11(9(7)3)10(4)12/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKUYCGSPCDDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541838 | |
| Record name | 1-(2,3,6-Trimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trimethylacetophenone | |
CAS RN |
54200-67-8 | |
| Record name | 1-(2,3,6-Trimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol](/img/structure/B1317513.png)

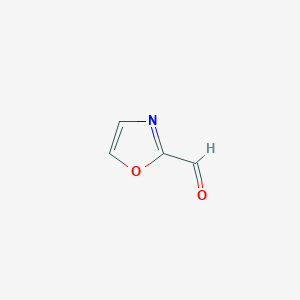

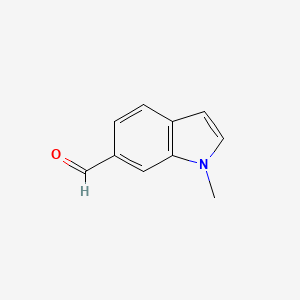
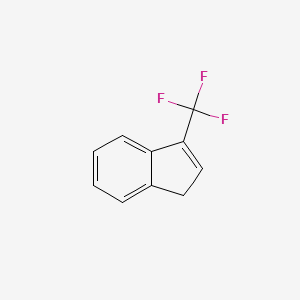
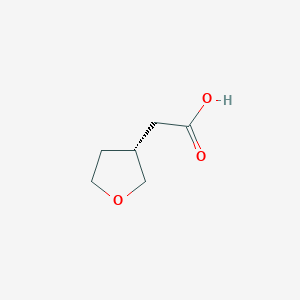
![2-Methylimidazo[2,1-b]thiazole](/img/structure/B1317530.png)
![methyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1317532.png)
